molecular formula C14H17N3S B10891584 (Z)-2-Cyano-3-[4-(diethylamino)phenyl]-2-propenethioamide

(Z)-2-Cyano-3-[4-(diethylamino)phenyl]-2-propenethioamide

Cat. No.: B10891584
M. Wt: 259.37 g/mol
InChI Key: YOMMFFDVFZELPA-XFXZXTDPSA-N
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Description

(Z)-2-Cyano-3-[4-(diethylamino)phenyl]-2-propenethioamide is an organic compound characterized by the presence of a cyano group, a diethylamino group, and a propenethioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Cyano-3-[4-(diethylamino)phenyl]-2-propenethioamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. One common method involves the treatment of substituted aryl amines with methyl cyanoacetate without solvent at room temperature, yielding the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Cyano-3-[4-(diethylamino)phenyl]-2-propenethioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions include amines, oxides, and substituted derivatives, depending on the specific reaction pathway and conditions employed.

Mechanism of Action

The mechanism of action of (Z)-2-Cyano-3-[4-(diethylamino)phenyl]-2-propenethioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

(Z)-2-Cyano-3-[4-(diethylamino)phenyl]-2-propenethioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H17N3S

Molecular Weight

259.37 g/mol

IUPAC Name

(Z)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enethioamide

InChI

InChI=1S/C14H17N3S/c1-3-17(4-2)13-7-5-11(6-8-13)9-12(10-15)14(16)18/h5-9H,3-4H2,1-2H3,(H2,16,18)/b12-9-

InChI Key

YOMMFFDVFZELPA-XFXZXTDPSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C(/C#N)\C(=S)N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C(C#N)C(=S)N

Origin of Product

United States

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